4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid
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Overview
Description
4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Pyrrolo[3,4-c]pyrazole Core: : This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium ethoxide, to facilitate the cyclization process.
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Introduction of the Phenyl and Pyridinyl Groups: : The phenyl and pyridinyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong electrophiles, such as halogenated benzene derivatives and pyridine derivatives, in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.
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Formation of the Benzoic Acid Moiety: : The final step involves the introduction of the benzoic acid moiety through a Friedel-Crafts acylation reaction. This reaction is carried out using benzoyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to convert the oxo group to a hydroxyl group.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles, such as amines or thiols, replace the oxo group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
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Biology: : It is studied for its potential biological activities, such as antimicrobial, antileishmanial, and antimalarial properties .
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Medicine: : The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development .
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Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
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Binding to Enzymes: : It can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis.
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Interacting with Receptors: : The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
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Disrupting Cellular Membranes: : It can interact with and disrupt the integrity of cellular membranes, leading to cell death.
Comparison with Similar Compounds
4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid can be compared with other similar compounds, such as:
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Pyrazolo[3,4-b]pyridines: : These compounds share a similar core structure but differ in the substitution pattern and functional groups .
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Imidazole-containing Compounds: : These compounds have a similar heterocyclic structure but contain an imidazole ring instead of a pyrazole ring .
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H16N4O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-(6-oxo-3-phenyl-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C23H16N4O3/c28-22-20-18(19(25-26-20)14-5-2-1-3-6-14)21(16-7-4-12-24-13-16)27(22)17-10-8-15(9-11-17)23(29)30/h1-13,21H,(H,25,26)(H,29,30) |
InChI Key |
PFGHSRCQERYJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CN=CC=C5 |
Origin of Product |
United States |
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